Home > Products > Screening Compounds P47 > 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide - 133099-05-5

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Catalog Number: EVT-1201730
CAS Number: 133099-05-5
Molecular Formula: C28H30N2O2
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S)-N,N-Bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Dimer-1)

Compound Description: (3S)-N,N-Bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, also known as "Dimer-1", is a byproduct identified during the synthesis of darifenacin hydrobromide.

Relevance: Dimer-1 is structurally related to darifenacin as it possesses two 2-(2,3-dihydro-1-benzofuran-5-yl)ethyl side chains attached to the pyrrolidine nitrogen. In contrast, darifenacin only has one such side chain. This difference arises from the dimerization of the starting material during the synthesis process.

(3S)-N-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (Dimer-2)

Compound Description: (3S)-N-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, known as "Dimer-2", is another byproduct formed during the synthesis of darifenacin hydrobromide.

(3R)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

Compound Description: (3R)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, referred to as the "R-isomer", is a by-product isolated during darifenacin hydrobromide synthesis.

Relevance: The R-isomer is the enantiomer of darifenacin. They share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the chiral center at the 3-position of the pyrrolidine ring. Darifenacin has the (3R) configuration, while the R-isomer has the (3S) configuration. This difference impacts their pharmacological properties.

2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-2-oxo-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

Compound Description: 2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-2-oxo-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, designated as "Imp-A", is a process impurity identified in darifenacin hydrobromide drug substance.

Relevance: Imp-A is structurally similar to darifenacin, with the key difference being the presence of a carbonyl group (C=O) within the ethyl linker connecting the benzofuran and pyrrolidine moieties. This modification likely arises from oxidation during the synthesis or storage of darifenacin.

2-[1-(2-Benzofuran-5-yl-ethyl)pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

Compound Description: 2-[1-(2-Benzofuran-5-yl-ethyl)pyrrolidin-3-yl]-2,2-diphenylacetamide, identified as "Imp-B", is another process impurity found in darifenacin hydrobromide drug substance.

Relevance: Imp-B differs from darifenacin in the benzofuran moiety. While darifenacin has a 2,3-dihydrobenzofuran group, Imp-B has a fully unsaturated benzofuran ring. This structural variation suggests incomplete hydrogenation of the benzofuran ring during darifenacin synthesis.

2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)

Compound Description: 2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide, known as "Imp-C", is a major stress degradant observed in darifenacin hydrobromide.

Relevance: The structural difference between Imp-C and darifenacin lies in the oxidation state of the pyrrolidine ring. Imp-C has an N-oxide functionality on the pyrrolidine nitrogen, formed through oxidation of darifenacin under stress conditions.

2-{1-[2-(7-Bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)

Compound Description: 2-{1-[2-(7-Bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide, referred to as "Imp-D", is another process impurity detected in darifenacin hydrobromide drug substance.

Relevance: Imp-D and darifenacin share a similar core structure, but Imp-D possesses a bromine atom attached to the 7-position of the dihydrobenzofuran ring. This bromination likely originates from the use of brominated reagents during the synthesis of darifenacin.

5-(2-Bromoethyl)-2,3-dihydrobenzofuran (BEDBF)

Compound Description: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (BEDBF) is a key starting material in the synthesis of darifenacin hydrobromide.

Relevance: BEDBF forms the core structure of darifenacin. The 2-(2,3-dihydro-1-benzofuran-5-yl)ethyl moiety of darifenacin directly derives from BEDBF. This compound undergoes various transformations, including alkylation with pyrrolidine and acylation with diphenylacetyl chloride, to ultimately form darifenacin.

5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CEDBF)

Compound Description: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CEDBF) is a potential genotoxic impurity identified in darifenacin hydrobromide.

Relevance: CEDBF shares a similar structure with BEDBF, the starting material for darifenacin synthesis. The difference lies in the halogen atom attached to the ethyl chain: BEDBF has bromine, while CEDBF has chlorine. The presence of CEDBF likely results from the use of chlorinated reagents or as a byproduct during the synthesis of BEDBF.

Oxidized 5-(2-Bromoethyl)benzofuran

Compound Description: Oxidized 5-(2-Bromoethyl)benzofuran is another potential genotoxic impurity found in darifenacin hydrobromide.

Relevance: Oxidized 5-(2-Bromoethyl)benzofuran is a derivative of the starting material BEDBF. The exact structure of this impurity is not specified in the research but implies oxidation of the dihydrobenzofuran ring. This oxidation could occur during the synthesis or storage of darifenacin, leading to the formation of this impurity.

Source and Classification

The compound 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is classified as an organic compound with potential applications in medicinal chemistry, specifically in the development of pharmaceuticals targeting the central nervous system. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a diphenylacetamide moiety, and a benzofuran derivative, indicating possible interactions with neurotransmitter systems or other biological targets.

Synthesis Analysis

The synthesis of 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide typically involves several key steps:

  1. Formation of the Pyrrolidine Ring:
    • The synthesis begins with the formation of the pyrrolidine ring through a cyclization reaction involving appropriate starting materials such as amino acids or related precursors.
    • Conditions often include heating in a solvent like ethanol or methanol and may require catalysts such as acid or base.
  2. Introduction of the Benzofuran Moiety:
    • The benzofuran component can be synthesized via a coupling reaction between a substituted phenol and an appropriate electrophile.
    • This step may involve reactions such as Friedel-Crafts acylation or nucleophilic substitution.
  3. Coupling to Form the Final Product:
    • The final steps involve coupling the pyrrolidine derivative with the benzofuran ethyl group and the diphenylacetamide moiety.
    • This can be achieved through amide bond formation using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to facilitate efficient coupling without excessive side reactions.

These methods require careful control of temperature, pH, and reaction times to optimize yields and minimize by-products.

Molecular Structure Analysis

The molecular structure of 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide can be described in detail as follows:

  • Core Structure: The compound features a central pyrrolidine ring that is substituted at one nitrogen atom with a 2-(2,3-dihydro-1-benzofuran-5-yl)ethyl group.
  • Functional Groups:
    • The presence of two phenyl groups attached to the acetamide functional group enhances lipophilicity and may influence the binding affinity to biological targets.
  • Chirality: The (3R) configuration indicates that one stereocenter exists in the molecule, which may significantly affect its biological activity and interaction with receptors.

Molecular modeling techniques can provide insights into the conformational flexibility and potential binding sites for this compound when interacting with biological macromolecules.

Chemical Reactions Analysis

Chemical reactions involving 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide primarily focus on:

Understanding these reactions is crucial for optimizing synthetic routes and ensuring product integrity during storage and handling.

Mechanism of Action

The mechanism of action for 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is hypothesized based on its structural features:

  1. Receptor Interaction: The compound may interact with specific receptors in the central nervous system due to its structural similarity to known neurotransmitters or receptor ligands.
  2. Signal Transduction Modulation: By binding to these receptors, it could modulate signal transduction pathways involved in neurotransmission, potentially leading to therapeutic effects such as anxiolytic or analgesic outcomes.

Research into its pharmacodynamics would involve assessing binding affinities using radiolabeled ligands or functional assays in cellular models.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide include:

  1. Molecular Weight: Approximately 400–500 g/mol (exact value depends on specific substituents).
  2. Solubility: Likely soluble in organic solvents (e.g., dimethyl sulfoxide) but may have limited aqueous solubility due to hydrophobic phenyl groups.
  3. Melting Point: Determined through differential scanning calorimetry; expected to be moderate based on similar compounds.
  4. Stability: Stability studies under various conditions (temperature, pH) are essential for determining shelf life and storage conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide detailed information on purity and structural confirmation.

Applications

The potential applications for 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide include:

  1. Pharmaceutical Development: As a candidate for new therapeutic agents targeting neurological disorders such as anxiety or depression.
  2. Research Tool: Useful in studying receptor interactions and signaling pathways within neuropharmacology.
  3. Chemical Probes: May serve as molecular probes for elucidating biological mechanisms related to neurotransmitter activity or other cellular processes.

Further research into its biological effects and mechanisms will help clarify its role in medicinal chemistry and potential therapeutic applications.

Properties

CAS Number

133099-05-5

Product Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

IUPAC Name

2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m0/s1

InChI Key

HXGBXQDTNZMWGS-VWLOTQADSA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Synonyms

(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​; (R)​-​(+)​-​3-​(1-​Carbamoyl-​1,​1-​diphenylmethyl)​-​1-​[2-(2,3-dihydrobenzofuran-​5-​yl)ethyl]pyrrolidine; ent-​Darifenacin

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Isomeric SMILES

C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.